molecular formula C₂₇H₃₂N₄O₈S B1146854 Mirabegron N-glucuronide CAS No. 1365244-68-3

Mirabegron N-glucuronide

Cat. No.: B1146854
CAS No.: 1365244-68-3
M. Wt: 572.63
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Description

Mirabegron N-glucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. This compound is formed through the glucuronidation process, where mirabegron undergoes conjugation with glucuronic acid, facilitated by uridine 5’-diphosphate-glucuronosyltransferase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mirabegron N-glucuronide involves the enzymatic reaction of mirabegron with uridine 5’-diphosphate-glucuronic acid. This reaction is typically carried out in the presence of human liver microsomes or recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes, such as UGT1A3 and UGT1A8 . The reaction conditions include a buffer solution (pH 7.5), magnesium chloride, and alamethicin, with the reaction mixture incubated at 37°C for a specified duration .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The process involves the purification of the product using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Mirabegron N-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the nitrogen atom of mirabegron, forming the N-glucuronide metabolite .

Common Reagents and Conditions:

Major Products: The primary product of this reaction is this compound, with minor by-products including other glucuronide conjugates such as mirabegron O-glucuronide and carbamoyl-glucuronide .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQVFLMYXJIJCA-ZEJZDXSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-68-3
Record name Mirabegron N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y8XEI3LHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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